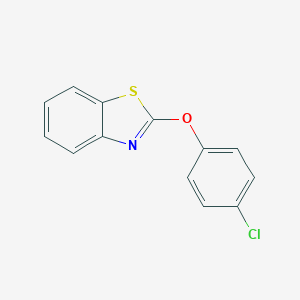

2-(4-Chlorophenoxy)-1,3-benzothiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8ClNOS |

|---|---|

Molecular Weight |

261.73g/mol |

IUPAC Name |

2-(4-chlorophenoxy)-1,3-benzothiazole |

InChI |

InChI=1S/C13H8ClNOS/c14-9-5-7-10(8-6-9)16-13-15-11-3-1-2-4-12(11)17-13/h1-8H |

InChI Key |

FCPFYMHOOJYNPK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)OC3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)OC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2 4 Chlorophenoxy 1,3 Benzothiazole

Investigating Nucleophilic Substitution Pathways

The C-2 position of the benzothiazole (B30560) ring is known for its unique reactivity, largely due to the adjacent nitrogen and sulfur heteroatoms. mdpi.com This position is electrophilic and susceptible to attack by nucleophiles, which can lead to the displacement of the substituent. In the case of 2-(4-Chlorophenoxy)-1,3-benzothiazole, the 4-chlorophenoxy group can act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction.

The proposed mechanism involves the attack of a nucleophile (Nu⁻) on the C-2 carbon of the benzothiazole ring. This is the rate-determining step and results in the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex. In this intermediate, the negative charge is delocalized over the electron-withdrawing heterocyclic system. Subsequently, the complex collapses with the expulsion of the 4-chlorophenoxide anion, which is a relatively stable leaving group, to yield the 2-substituted benzothiazole product.

Research on related benzothiazole derivatives supports this pathway. For instance, the synthesis of 2-phenol-benzothiazole has been achieved through the nucleophilic substitution of an iodo-substituent on a benzene (B151609) ring by the benzothiazole moiety, highlighting the participation of such groups in substitution reactions. nih.gov Similarly, studies on other 2-substituted benzothiazoles demonstrate that functionalization at the C-2 position is a common and viable synthetic strategy. nih.gov While direct studies on this compound are not prevalent, the principles of SNAr on heteroaromatic systems suggest that a variety of nucleophiles could displace the 4-chlorophenoxy group.

| Nucleophile (Nu⁻) | Potential Product | Reaction Type |

|---|---|---|

| RO⁻ (Alkoxide) | 2-Alkoxy-1,3-benzothiazole | Etherification |

| R₂NH (Amine) | 2-(Dialkylamino)-1,3-benzothiazole | Amination |

| R-SH (Thiol) | 2-(Alkylthio)-1,3-benzothiazole | Thioetherification |

| CN⁻ (Cyanide) | 2-Cyano-1,3-benzothiazole | Cyanation |

Electrophilic Aromatic Substitution on the Benzothiazole Core

Electrophilic aromatic substitution (EAS) typically involves an electrophile attacking an electron-rich aromatic ring. organicchemistrytutor.com The benzothiazole system presents a nuanced case. The fused thiazole (B1198619) ring is electron-withdrawing, which deactivates the entire bicyclic system towards electrophilic attack compared to benzene. libretexts.orglibretexts.org However, substitution, when it occurs, is directed to the benzene portion of the molecule.

The regioselectivity of the substitution is determined by the combined electronic effects of the fused thiazole ring and the 2-(4-chlorophenoxy) substituent. The thiazole portion deactivates the ortho-positions (C-4 and C-7) and the para-position (C-6) of the benzene ring through its electron-withdrawing inductive and resonance effects. Literature on the electrophilic substitution of unsubstituted benzothiadiazole, a related heterocycle, indicates that substitution tends to yield a mixture of 4- and 7-substituted products. diva-portal.org For the benzothiazole ring, the amino group in 2-aminobenzothiazole (B30445) can direct electrophiles to specific positions on the aromatic ring. researchgate.net

| Position on Benzene Ring | Electronic Influence of Fused Thiazole | Predicted Reactivity |

|---|---|---|

| C-4 | Ortho to N, Meta to S | Deactivated, but a potential site |

| C-5 | Meta to N, Para to S | Less deactivated, potential site |

| C-6 | Para to N, Meta to S | Less deactivated, potential site |

| C-7 | Meta to N, Ortho to S | Deactivated, but a potential site |

Potential Cyclization and Rearrangement Reactions

The structure of this compound contains several reactive sites that could participate in cyclization and rearrangement reactions, particularly under thermal or catalytic conditions.

One plausible transformation is an intramolecular cyclization. Reactions involving 2-aminobenzothiazoles often lead to the formation of complex fused heterocyclic systems where both nitrogen atoms of the amidine moiety are involved. nih.gov For this compound, a reaction could potentially be initiated at the phenoxy ring, leading to a new fused ring system, although this would require specific activating groups on the phenol (B47542) ring.

Molecular rearrangements are also a significant aspect of benzothiazole chemistry. A well-documented example is the thio-Claisen rearrangement, where 2-allylthiobenzothiazole thermally rearranges to N-allylbenzothiazoline-2-thione via a concerted acs.orgacs.org-sigmatropic shift. kyoto-u.ac.jp Although the target molecule lacks an allyl group, this demonstrates the capacity of the benzothiazole scaffold to undergo sigmatropic rearrangements.

Another relevant transformation is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution has been observed in the synthesis of 2-aminobenzoxazoles, a related heterocyclic system. acs.org A hypothetical Smiles rearrangement of this compound could be envisioned if a suitable nucleophilic group were present at the ortho position of the phenoxy ring, which would attack the C-2 position of the benzothiazole. Furthermore, thermal rearrangements of related 3-allyloxy-1,2-benzisothiazole 1,1-dioxides show products arising from both acs.orgacs.org and nih.govacs.org sigmatropic shifts, indicating the diverse rearrangement pathways available to such heterocyclic systems. core.ac.uk Finally, novel ring transformations have been observed when benzothiazole reacts with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in aqueous methanol, suggesting that the core ring structure can be altered under specific conditions. acs.org

| Reaction Type | Description | Relevant Analogue/Example |

|---|---|---|

| Intramolecular Cyclization | Formation of a new fused ring system involving the phenoxy substituent. | Cyclization of 2-aminobenzothiazoles with electrophiles. nih.gov |

| Thio-Claisen Rearrangement | A acs.orgacs.org-sigmatropic shift, typically involving an allyl group. | Rearrangement of 2-allylthiobenzothiazole. kyoto-u.ac.jp |

| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution. | Synthesis of 2-aminobenzoxazoles. acs.org |

| Ring Transformation | Alteration of the core benzothiazole ring structure. | Reaction of benzothiazole with DMAD. acs.org |

Advanced Spectroscopic and Structural Characterization of 2 4 Chlorophenoxy 1,3 Benzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei.

Proton (¹H) NMR for Structural Connectivity

Proton NMR spectroscopy would be utilized to determine the connectivity of protons within the 2-(4-Chlorophenoxy)-1,3-benzothiazole molecule. The spectrum would be expected to show distinct signals for the aromatic protons on both the benzothiazole (B30560) and the chlorophenoxy rings. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would reveal the substitution pattern and the arrangement of protons. Typically, protons on the benzothiazole ring appear in the range of δ 7.0-8.5 ppm, while protons on the 4-chlorophenoxy group would also resonate in the aromatic region, likely between δ 7.0-7.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Benzothiazole H-4 | 7.8 - 8.2 | d | ~8.0 |

| Benzothiazole H-5 | 7.2 - 7.5 | t | ~7.5 |

| Benzothiazole H-6 | 7.3 - 7.6 | t | ~7.5 |

| Benzothiazole H-7 | 7.9 - 8.3 | d | ~8.0 |

| Chlorophenoxy H-2', H-6' | 7.3 - 7.6 | d | ~9.0 |

| Chlorophenoxy H-3', H-5' | 7.1 - 7.4 | d | ~9.0 |

Note: This table is predictive and not based on experimental data.

Carbon (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR spectroscopy would provide detailed information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, attached to a heteroatom). The carbon atom of the C=N bond in the thiazole (B1198619) ring is expected to appear significantly downfield. Aromatic carbons typically resonate in the δ 110-160 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (N=C-O) | 165 - 175 |

| C-3a | 150 - 155 |

| C-4 | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 125 - 130 |

| C-7 | 120 - 125 |

| C-7a | 130 - 135 |

| C-1' | 150 - 155 |

| C-2', C-6' | 120 - 125 |

| C-3', C-5' | 130 - 135 |

| C-4' | 130 - 135 |

Note: This table is predictive and not based on experimental data.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=N stretching of the thiazole ring, C-O-C stretching of the ether linkage, C-Cl stretching, and various C-H and C=C stretching and bending vibrations of the aromatic rings.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| C=N Stretch (Thiazole) | 1600 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Asymmetric Stretch | 1200 - 1270 |

| C-O-C Symmetric Stretch | 1000 - 1075 |

| C-Cl Stretch | 700 - 800 |

| Aromatic C-H Bending | 650 - 900 |

Note: This table is predictive and not based on experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) and one sulfur atom. The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the benzothiazole and chlorophenoxy rings.

Table 4: Predicted Mass Spectrometry Data for this compound

| Fragment Ion | Predicted m/z | Identity |

|---|---|---|

| [C₁₃H₈ClNOS]⁺ | 261/263 | Molecular Ion (M⁺) |

| [C₇H₄NS]⁺ | 134 | Benzothiazolyl cation |

| [C₆H₄ClO]⁺ | 127/129 | 4-Chlorophenoxy cation |

Note: This table is predictive and not based on experimental data.

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction analysis of this compound would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and torsion angles. This analysis would also reveal details of the crystal packing and any supramolecular interactions, such as π-π stacking or halogen bonding, which influence the solid-state architecture. Such data is crucial for understanding the physical properties of the compound and for structure-based drug design. Without experimental data, specific crystallographic parameters cannot be provided.

Table 5: Compound Names Mentioned

| Compound Name |

|---|

Analysis of Intermolecular Forces (e.g., Hydrogen Bonding, Halogen Bonding, Van der Waals Contacts)

Hydrogen Bonding: Although the primary structure of this compound lacks classical hydrogen bond donors (like O-H or N-H), the molecule can participate in weaker C-H···N and C-H···O hydrogen bonds. In the crystal structures of similar benzothiazole derivatives, such as {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone, C–H···N and C–H···O interactions are crucial in forming dimeric units and extending the structure into a three-dimensional network. It is highly probable that the aromatic protons of the benzothiazole and chlorophenoxy rings in the title compound engage in similar interactions with the nitrogen atom of the thiazole ring and the phenoxy oxygen atom of neighboring molecules.

Halogen Bonding: The presence of a chlorine atom on the phenoxy ring introduces the possibility of halogen bonding. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species. While not always present, short contacts involving chlorine atoms are observed in the crystal packing of related structures. For instance, in the crystal structure of a benzothiazine derivative, N—H⋯Cl hydrogen bonds contribute to the formation of chains. In the case of this compound, a C-Cl···N or C-Cl···S halogen bond could be a contributing factor to the crystal packing, where the chlorine atom interacts with the nitrogen or sulfur atom of an adjacent benzothiazole ring.

The relative contributions of these different intermolecular forces can be quantified using Hirshfeld surface analysis if a crystal structure becomes available. For example, in a related thiazole derivative, H···H contacts accounted for 39.2% of the total Hirshfeld surface, indicating the prevalence of van der Waals interactions.

Based on the analysis of related compounds, the following table summarizes the expected intermolecular interactions for this compound:

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| C-H···N Hydrogen Bond | Aromatic C-H | Benzothiazole N | Formation of chains or dimeric motifs |

| C-H···O Hydrogen Bond | Aromatic C-H | Phenoxy O | Stabilization of the molecular conformation and packing |

| C-Cl···N/S Halogen Bond | C-Cl | Benzothiazole N or S | Directional interactions influencing molecular alignment |

| π-π Stacking | Benzothiazole ring, Chlorophenoxy ring | Benzothiazole ring, Chlorophenoxy ring | Significant contribution to the stabilization of the crystal lattice |

| Van der Waals Forces | All atoms | All atoms | Non-directional forces contributing to overall cohesion |

Studies on Hypervalent Interactions

The concept of hypervalence describes molecules where a main group element appears to have more than eight electrons in its valence shell. In the context of this compound, the sulfur atom of the thiazole ring is a potential center for such interactions. While sulfur can accommodate an expanded octet, the bonding in such cases is often described more accurately by the three-center four-electron (3c-4e) bond model rather than invoking d-orbital participation.

In the absence of a crystal structure for the title compound, the investigation of hypervalent interactions remains theoretical. However, analysis of the S-N and S-C bond lengths and the C-S-C bond angle within the benzothiazole ring of structurally similar compounds can provide insights. In a typical 1,3-benzothiazole system, the geometry around the sulfur atom is not indicative of significant hypervalent character in the ground state.

Studies on related organophosphorus materials containing a benzothiazolyl-thiophene scaffold have explored weak hypervalent bonding interactions. These interactions, however, are typically induced by the presence of highly electronegative substituents or specific intramolecular geometries that facilitate such bonding. For this compound, significant hypervalent character at the sulfur atom is not expected under normal conditions. The bonding within the benzothiazole ring is best described by conventional covalent bonding with delocalization of π-electrons across the fused ring system.

Further computational studies, such as Natural Bond Orbital (NBO) analysis, on the optimized geometry of this compound would be necessary to definitively probe the electronic structure around the sulfur atom and to quantify any potential, albeit likely minor, hypervalent character.

Computational Chemistry and Molecular Modeling of 2 4 Chlorophenoxy 1,3 Benzothiazole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. DFT methods are widely used due to their balance of accuracy and computational efficiency. scirp.orgscirp.org These calculations can determine a molecule's optimized geometry, vibrational frequencies, and a variety of electronic properties that govern its reactivity and stability. scirp.orgnih.gov For complex heterocyclic systems like benzothiazole (B30560) derivatives, DFT provides a reliable framework for theoretical investigation. scirp.orgnih.govresearchgate.net

The first step in most computational studies is to determine the molecule's most stable three-dimensional conformation, known as the optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface. Calculations are typically performed using a specific functional and basis set, such as B3LYP/6-31+G(d,p), which has been shown to be effective for organic molecules. scirp.orguomphysics.net

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Related Thiazole (B1198619) Derivative Note: The following data is for 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, a related structure containing the 2-(4-chlorophenoxy) moiety. uomphysics.net A similar analysis would be performed for 2-(4-Chlorophenoxy)-1,3-benzothiazole.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O | 1.37 Å |

| C-Cl | 1.75 Å | |

| C=N (thiazole) | 1.32 Å | |

| C-S (thiazole) | 1.77 Å | |

| Bond Angle | C-O-C | 118.5° |

| O-C-C | 120.1° | |

| Cl-C-C | 119.5° | |

| Dihedral Angle | C-C-O-C | 175.2° |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. academie-sciences.fr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. scirp.orgacademie-sciences.fr

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org This is associated with higher polarizability and a "soft" molecule classification. scirp.orgacademie-sciences.fr Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity, characteristic of a "hard" molecule. scirp.org

In DFT studies of benzothiazole derivatives, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. researchgate.netresearchgate.net For the related compound 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide , the calculated HOMO-LUMO energy gap was used to determine global reactivity descriptors such as chemical hardness, softness, and the electrophilicity index. uomphysics.net These parameters provide a quantitative measure of the molecule's stability and reactivity. uomphysics.net

Table 2: Frontier Molecular Orbital Properties and Global Reactivity Descriptors Note: The following data is for the related compound 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. uomphysics.net A similar analysis would apply to this compound.

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.54 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.89 eV |

| HOMO-LUMO Energy Gap | ΔE | 4.65 eV |

| Chemical Hardness | η | 2.325 eV |

| Chemical Softness | S | 0.430 eV⁻¹ |

| Electrophilicity Index | ω | 3.89 eV |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.netwalisongo.ac.id It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. scirp.orguomphysics.net

The MEP map is color-coded to represent different electrostatic potential values. Typically:

Red indicates regions of high electron density (negative potential), which are prone to attack by electrophiles.

Blue indicates regions of low electron density (positive potential), which are susceptible to attack by nucleophiles.

Green and Yellow represent areas with intermediate or near-neutral potential. researchgate.net

For benzothiazole derivatives, the MEP map can pinpoint the most reactive atoms. scirp.org In the analysis of 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide , the MEP map revealed that the most negative potential was located around the oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic interaction. uomphysics.net The nitrogen atoms of the thiazole ring also show negative potential. The hydrogen atoms, particularly the N-H proton, typically exhibit a positive potential, marking them as sites for nucleophilic interaction. uomphysics.net Such an analysis for this compound would likely highlight the nitrogen and sulfur atoms of the benzothiazole ring and the ether oxygen as key reactive sites.

Supramolecular Analysis via Hirshfeld Surface Studies and Energy Frameworks

Hirshfeld surface analysis is a powerful computational method used to investigate and visualize intermolecular interactions within a crystal lattice. nih.govmdpi.comresearchgate.net By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates, it provides a quantitative summary of all close intermolecular contacts. researchgate.net

In the study of 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide , Hirshfeld analysis quantified the various interactions stabilizing the crystal structure. uomphysics.net The analysis revealed the presence of C-H···O and C-H···N hydrogen bonds. The 2D fingerprint plots showed the percentage contribution of each interaction type to the total surface.

Energy framework analysis complements Hirshfeld studies by calculating the interaction energies (electrostatic, polarization, dispersion, and repulsion) between molecules in the crystal. This allows for the visualization of the strength and topology of the molecular packing, typically showing which interactions (e.g., dispersion or electrostatic) are dominant in stabilizing the supramolecular assembly. uomphysics.net

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis Note: The following data is for the related compound 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. uomphysics.net A similar analysis would be performed for this compound.

| Interaction Type | Contribution (%) |

| H···H | 35.5% |

| C···H / H···C | 20.1% |

| O···H / H···O | 15.8% |

| Cl···H / H···Cl | 8.9% |

| N···H / H···N | 7.5% |

| S···H / H···S | 5.3% |

| Other | 6.9% |

Molecular Docking Investigations of Ligand-Receptor Interactions (Theoretical framework for understanding binding, not specific biological targets)

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govnih.gov It is a fundamental tool in drug discovery for understanding the basis of molecular recognition and for screening virtual libraries of compounds against a biological target. nih.gov

The theoretical framework of molecular docking involves two key components: a search algorithm and a scoring function. The search algorithm generates a large number of possible binding poses of the ligand within the receptor's active site. The scoring function then estimates the binding affinity for each pose, ranking them to identify the most likely binding mode. eurekaselect.com

The success of a docking simulation relies on the accurate representation of both the ligand and the receptor. The ligand's properties, derived from quantum chemical calculations as described above (e.g., optimized geometry, partial charges from MEP analysis), are crucial inputs. eurekaselect.com The electrostatic potential of the ligand is particularly important for predicting interactions with charged or polar residues in the receptor's binding pocket, aiming for electrostatic complementarity. scispace.com

For a molecule like this compound, docking studies would explore how its distinct structural features—the planar benzothiazole system, the flexible ether linkage, and the electronegative chlorine atom—contribute to binding. The simulation would identify potential hydrogen bonds, hydrophobic interactions, and halogen bonds between the ligand and amino acid residues of a hypothetical receptor active site. nih.gov This provides a rational basis for understanding how the molecule might interact with biological targets, guiding further experimental investigation. nih.gov

Investigation of Molecular Interaction Mechanisms and Structure Activity Relationships in Vitro, Non Therapeutic Context

Exploration of Molecular Recognition Pathways (e.g., Enzyme Binding, Receptor Affinity)

In a non-therapeutic, in vitro context, the molecular recognition of benzothiazole-containing compounds is driven by their ability to engage with specific pockets on proteins, such as enzymes and receptors. The binding is typically governed by a combination of non-covalent interactions.

Studies on related benzothiazole (B30560) structures reveal common recognition pathways. For instance, the fused ring system of the researchgate.netnih.govpharmacyjournal.intriazolo[3,4-b]benzothiazole scaffold acts as a nicotinamide (B372718) mimic, allowing it to fit into the nicotinamide binding pocket of enzymes like poly (ADP-ribose) polymerases (PARPs). nih.gov X-ray crystallography has shown that the binding is stabilized by hydrogen bonds between the triazole nitrogen atoms and backbone amino acids (glycine and serine), as well as π–π stacking interactions between the benzothiazole core and tyrosine residues in the enzyme's active site. nih.gov

Similarly, docking studies of a butanamide derivative containing both benzothiazole and benzoxazole (B165842) units with the 3-TOP protein suggest multiple points of contact. mdpi.com These include a pi-alkyl interaction between the benzothiazole's benzene (B151609) ring and a proline residue (Proline 1159) and a hydrogen bond involving the sulfur atom and a lysine (B10760008) residue (Lysine 1460). mdpi.com This highlights the versatile role of the benzothiazole core in establishing a stable ligand-protein complex.

Beyond enzyme inhibition, benzothiazole derivatives have been investigated for their affinity to G-protein coupled receptors. A series of 2-aminobenzothiazole (B30445) derivatives featuring a 4-phenylpiperazine moiety showed significant binding affinity for dopamine (B1211576) D2 and D3 receptors. frontiersin.org These interactions are crucial for modulating receptor function and demonstrate the scaffold's potential to interact with transmembrane receptor targets.

Structure-Activity Relationship (SAR) Studies Correlating Structural Modifications with Interaction Profiles

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific chemical features of a molecule contribute to its biological activity. For the benzothiazole class, SAR studies reveal that the nature and position of substituents on the heterocyclic core and its appendages profoundly influence interaction profiles and potency. mdpi.comnih.gov Literature on various benzothiazole derivatives consistently indicates that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly critical for modulating biological activity. benthamscience.comresearchgate.net

The 2-(4-chlorophenoxy) group is a key determinant of the interaction profile of the parent molecule. The phenoxy ether linkage provides rotational flexibility, allowing the chlorophenyl ring to adopt an optimal orientation within a binding pocket. The chlorine atom at the para-position is particularly significant.

Halogen atoms, like chlorine, can participate in halogen bonding—a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen—which can help anchor the molecule to its target. Furthermore, the electron-withdrawing nature of chlorine modifies the electronic distribution of the phenoxy ring, influencing its stacking interactions (π–π, cation-π) with aromatic amino acid residues in a protein.

In studies of related compounds, the position of halogen substituents has been shown to be critical. For example, in a series of 2-(4-(benzyloxy)phenyl) benzothiazole derivatives designed as MAO-B inhibitors, halogenation at the para-position of the benzyloxy ring was found to be more favorable for activity compared to other positions. nih.gov In a separate study on 4-thiazolidinone (B1220212) benzothiazole derivatives, the introduction of a 4-chlorophenoxy substitution was specifically noted to enhance anti-cancer potential in vitro. nih.gov These findings suggest that the 4-chloro substituent is not merely a placeholder but plays an active role in optimizing molecular interactions.

Modifications to the benzothiazole core itself provide another layer of interaction modulation. The electronic properties and steric profile of the molecule can be fine-tuned by adding substituents at various positions, most notably at the C-6 position. pharmacyjournal.inmdpi.com

The inhibitory activity of a series of benzothiazole derivatives against the enzyme NRH: quinone oxidoreductase 2 (NQO2) provides a clear example of how substitutions on the benzothiazole ring modulate activity. The table below details the IC₅₀ values for various C-6 substituted 2-(3',4'-dimethoxyphenyl)benzothiazole analogues, illustrating the profound impact of these modifications. nih.gov

| Compound Analogue (Substitution at C-6) | Substituent | NQO2 IC₅₀ (µM) | Source |

|---|---|---|---|

| Methoxybenzothiazole | -OCH₃ | 1.27 | nih.gov |

| Fluorobenzothiazole | -F | 5.93 | nih.gov |

| Bromobenzothiazole | -Br | 9.09 | nih.gov |

| Iodobenzothiazole | -I | 22.9 | nih.gov |

| Chlorobenzothiazole | -Cl | 91.7 | nih.gov |

This data clearly shows that a methoxy (B1213986) group at the C-6 position results in the most potent inhibition in this specific series, while larger halogens like iodine and chlorine lead to a significant decrease in activity. This systematic variation underscores the principle that even subtle changes to the benzothiazole core can dramatically modulate its interaction with a biological target.

Advanced Applications Research for 2 4 Chlorophenoxy 1,3 Benzothiazole and Its Derivatives

Material Science Applications

The benzothiazole (B30560) moiety is a well-known building block in the development of functional organic materials due to its electron-deficient nature, which can be tailored for specific electronic and optical properties. Research into the material science applications of benzothiazole derivatives is a burgeoning field, with potential uses in organic electronics and photonics.

Research in Organic Electronic Materials

Benzothiazole derivatives are recognized for their potential as organic semiconductor materials. Their inherent properties, such as being inexpensive, lightweight, and environmentally friendly, make them attractive for a variety of applications. The versatility of these organic semiconductor materials allows for the fine-tuning of many interesting properties. Specifically, benzothiazole-based compounds have shown promise in applications such as fluorescent sensors, organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs).

The synthesis of novel benzothiazole-derived donor-acceptor based compounds is a key area of research. These studies often investigate the effects of different electron-donating and electron-withdrawing groups on the optoelectronic and charge transfer properties of the resulting molecules. For instance, the introduction of substituents can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's charge transport capabilities. While direct research on 2-(4-Chlorophenoxy)-1,3-benzothiazole in this specific context is not extensively documented, the presence of the electron-withdrawing 4-chlorophenoxy group attached to the electron-deficient benzothiazole core suggests that it could possess interesting electronic properties worthy of investigation for use in organic electronic devices.

Potential in Photonic Devices

The development of photoluminescent compounds is another significant application of benzothiazole derivatives. These materials are crucial for the construction of photonic devices, including organic light-emitting diodes (OLEDs). The strong electron-withdrawing ability of the benzothiazole unit can enhance the electronic properties of the resulting organic materials, making them suitable for such applications.

Research has demonstrated that by incorporating benzothiazole units into π-conjugated systems, it is possible to create fluorophores with large Stokes shifts and strong fluorescence, which are desirable characteristics for wavelength-shifting materials and OLEDs. The combination of a donor and an acceptor unit within the same molecule can lead to intramolecular charge transfer (ICT), which is fundamental to the performance of many photonic devices. The this compound structure, with its potential for ICT between the chlorophenoxy and benzothiazole moieties, represents a candidate for exploration in the design of new materials for photonic applications.

Agrochemical Research Applications

The benzothiazole scaffold is a cornerstone in the discovery of new agricultural chemicals, exhibiting a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. nih.gov The incorporation of a chlorophenoxy group, a known toxophore in herbicides, further enhances the potential of this compound in agrochemical applications.

Studies on Fungicidal Mechanisms and Structure-Activity Relationships

Benzothiazole derivatives have been extensively studied for their fungicidal properties. nih.govnih.govrsc.org Various synthesized compounds have demonstrated significant in vitro activity against a range of plant pathogenic fungi. ajouronline.com The mechanism of action for many benzothiazole-based fungicides is still under investigation, but some studies suggest that they may act by inhibiting specific fungal enzymes. For example, some azole antifungals containing a benzothiazole scaffold have been found to inhibit CYP51 (lanosterol 14α-demethylase), a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the antifungal potency of these compounds. These studies have revealed that the nature and position of substituents on the benzothiazole ring and any attached side chains play a significant role in their biological activity. For instance, the introduction of specific halogen atoms or other functional groups can enhance the fungicidal efficacy against certain fungal species. icm.edu.pl

The following table summarizes the fungicidal activity of various benzothiazole derivatives from different research studies. This data provides a basis for understanding the potential of this compound as a fungicide.

| Derivative Type | Target Fungi | Key Findings |

| Hydrazone derivatives containing 2(3H)-benzothiazolone | Various phytopathogenic fungi | Some compounds exhibited excellent fungicidal activities. asianpubs.org |

| 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Not specified | Synthesized and characterized for potential fungicidal activity. mdpi.com |

| Benzothiazole with amide-imidazole scaffolds | Candida albicans, Cryptococcus neoformans | Potent activity with MIC values in the range of 0.125-2 μg/mL. nih.gov |

| Modified FTR1335 (benzothiazole derivative) | Wide range of fungal pathogens | Expanded antifungal spectrum compared to the parent compound. rsc.org |

| Benzothiazole derived from Ganoderma lucidum | Colletotrichum gloeosporioides | Complete mycelial inhibition at 50 ppm. nih.gov |

Based on these SAR studies, the 4-chlorophenoxy group in this compound is expected to significantly influence its fungicidal profile. The chlorine atom, an electron-withdrawing group, can affect the electronic distribution of the entire molecule, potentially enhancing its interaction with biological targets within the fungal cell.

Exploration of Herbicidal Principles and Related Chlorophenoxy Compounds

The chlorophenoxy group is a well-established pharmacophore in a major class of herbicides. Compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid) are synthetic auxins that act as selective herbicides for the control of broadleaf weeds. They function by inducing uncontrolled and disorganized cell growth in susceptible plants, leading to stem and leaf malformation, vascular tissue damage, and ultimately, plant death.

Given that this compound contains the 4-chlorophenoxy moiety, it is plausible that it could exhibit herbicidal activity. The herbicidal principle would likely be related to the disruption of plant growth regulation, similar to other chlorophenoxy herbicides. However, the presence of the benzothiazole ring system would differentiate it from traditional phenoxyalkanoic acid herbicides, potentially leading to a modified spectrum of activity or a different mode of action. Further research is required to elucidate the specific herbicidal properties and mechanism of action of this compound.

Environmental Fate and Ecotoxicological Research of 2 4 Chlorophenoxy 1,3 Benzothiazole

Environmental Occurrence and Distribution Studies

No specific studies detailing the environmental occurrence or distribution of 2-(4-Chlorophenoxy)-1,3-benzothiazole in various environmental matrices such as water, soil, sediment, or air were identified. While research exists on the ubiquitous presence of other benzothiazole (B30560) derivatives in the environment, data for this particular compound is absent. scite.ainih.govgdut.edu.cnnih.govrsc.org

Degradation Pathways and Persistence Studies

Chemical Degradation Processes (e.g., Hydrolysis, Photolysis)

Specific experimental data on the hydrolysis and photolysis of this compound could not be located. Studies on other benzothiazole compounds indicate that chemical degradation can occur, but these findings cannot be directly extrapolated to the target compound. nih.govchemicalpapers.com

Microbial Degradation and Biotransformation Products

There is no available research specifically investigating the microbial degradation of this compound or identifying its potential biotransformation products. While the microbial breakdown of other chemicals with similar structural elements, such as 2,4-dichlorophenoxyacetic acid and the parent benzothiazole ring, has been studied, this does not provide direct information on the metabolic fate of this compound. who.intnih.govnih.govmdpi.compsu.edu

Ecotoxicological Assessment in Non-Human Biological Systems

Development of High-Throughput Ecotoxicity Testing Methods for Non-Human Organisms

No information was found concerning the development or application of high-throughput ecotoxicity testing methods specifically for assessing the impact of this compound on non-human organisms.

In Vitro Ecotoxicity Studies on Environmentally Relevant Species Cells

Specific in vitro ecotoxicity studies on cell lines from environmentally relevant species exposed to this compound are not documented in the available literature. While toxicological data exists for other benzothiazoles and chloroanilines on various cell lines, this information is not applicable to the specific compound requested. nih.govnih.govnih.gov

Emerging Research Trends and Future Perspectives for Benzothiazole Compounds

Design and Synthesis of Novel Benzothiazole (B30560) Derivatives with Tailored Interactions

The design and synthesis of new benzothiazole derivatives are increasingly focused on creating molecules with highly specific and tailored interactions with biological targets. This approach moves beyond broad-spectrum activity to develop compounds optimized for specific enzymes, receptors, or cellular pathways. Structure-activity relationship (SAR) studies are fundamental to this effort, revealing how specific structural modifications influence biological outcomes. nih.govnih.gov

Research has shown that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly critical for modulating pharmacological activity. benthamscience.comresearchgate.net For a compound like 2-(4-Chlorophenoxy)-1,3-benzothiazole, this involves modifying the 4-chlorophenoxy group at the C-2 position or adding substituents to the benzene (B151609) ring of the benzothiazole nucleus. For instance, studies on analogous 2-phenylbenzothiazole (B1203474) derivatives have demonstrated that the placement of groups like trifluoromethyl on the phenyl ring can be well-tolerated by target enzymes. nih.gov The goal is to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties through precise structural adjustments.

Key research findings in this area include:

Target-Specific Modifications: A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed to act as multifunctional agents for Parkinson's disease by targeting monoamine oxidase B (MAO-B). nih.gov The inclusion of a hydroxyl group was a deliberate design choice to enhance antioxidant and metal-chelating properties. nih.gov

Systematic SAR Studies: In the development of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), SAR studies of benzothiazole-phenyl analogs showed that trifluoromethyl groups on the aromatic rings were tolerated by the enzymes, guiding further design. nih.gov

Condensation Reactions: The synthesis of these tailored derivatives often relies on established chemical reactions, primarily the condensation of a substituted 2-aminothiophenol (B119425) with a corresponding aldehyde, carboxylic acid, or acyl chloride to form the benzothiazole core. mdpi.comorganic-chemistry.org

| Derivative Class | Target | Key Design Feature | Reported Outcome | Reference |

|---|---|---|---|---|

| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazoles | MAO-B | Introduction of an ortho-hydroxyl group on the phenyl ring | Potent and selective MAO-B inhibition with antioxidant and neuroprotective effects. | nih.gov |

| Benzothiazole-phenyl analogs | sEH/FAAH | Addition of trifluoromethyl groups to aromatic rings | Tolerated by target enzymes, providing insight for dual-inhibitor design. | nih.gov |

| 2-Substituted benzothiazole-6-carbonitriles | Antimicrobial | Replacement of 6-trifluoromethoxy with 6-CN or 6-Cl | Synthesis of derivatives for antimicrobial testing. | researchgate.net |

Integration of Hybrid Compound Architectures

Researchers have successfully synthesized and evaluated a wide range of benzothiazole hybrids:

Benzothiazole-Thiazolidinone Hybrids: A series of 2-aminobenzothiazole (B30445) hybrids linked to thiazolidine-2,4-dione moieties were synthesized and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govnih.gov

Benzothiazole-Pyrimidine Hybrids: Novel compounds incorporating a pyrimidine (B1678525) ring system with a benzothiazole core have been developed as antiviral agents. nih.gov The synthesis involved reacting ylidenes of benzothiazoles with guanidine (B92328) or its derivatives. nih.gov

Benzothiazole-Hydroxamic Acid Hybrids: By linking a benzothiazole scaffold to a hydroxamic acid moiety, researchers have created potent histone deacetylase (HDAC) inhibitors. hilarispublisher.com Molecular docking studies confirmed that these hybrids could bind effectively to the target enzyme. hilarispublisher.com

Benzothiazole-β-Lactam Conjugates: Using a diastereoselective ketene-imine cycloaddition reaction, new conjugates of benzothiazole and β-lactam have been synthesized, showing promising antimicrobial and antimalarial activity. nih.gov

| Hybrid Combination | Intended Biological Target/Activity | Reference |

|---|---|---|

| Benzothiazole + Thiazolidine-2,4-dione | VEGFR-2 Inhibition (Anticancer) | nih.govnih.gov |

| Benzothiazole + Pyrimidine | Antiviral | nih.gov |

| Benzothiazole + Hydroxamic Acid | HDAC Inhibition (Anticancer) | hilarispublisher.com |

| Benzothiazole + β-Lactam | Antimicrobial, Antimalarial | nih.gov |

| Benzothiazole + 1,3,4-Thiadiazole | VEGFR-2 Inhibition (Anticancer) | nih.gov |

Advancements in Green Chemistry Approaches for Benzothiazole Synthesis

In line with global efforts toward sustainability, there is a significant push to develop environmentally benign methods for synthesizing benzothiazole derivatives. bohrium.comairo.co.in These "green chemistry" approaches aim to reduce or eliminate the use of hazardous solvents, minimize waste, lower energy consumption, and utilize reusable catalysts. airo.co.in Such methods are not only better for the environment but also often lead to higher efficiency, shorter reaction times, and simpler procedures. nih.govanalis.com.my

Key advancements in the green synthesis of benzothiazoles include:

Ultrasonic and Microwave Irradiation: The use of ultrasound and microwave-assisted synthesis provides energy efficiently, accelerating reaction rates and often allowing for solvent-free conditions. airo.co.inanalis.com.my An efficient synthesis of benzothiazole derivatives using ultrasonic probe irradiation was achieved in 20 minutes at room temperature without any solvent or catalyst. analis.com.my

Use of Green Solvents: Traditional organic solvents are being replaced with greener alternatives like water or ethanol. airo.co.inresearchgate.net An efficient method for synthesizing benzothiazole-2-thiols has been developed using water as the solvent. rsc.org

Reusable and Eco-Friendly Catalysts: Researchers are employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times. Examples include silica (B1680970) sulfuric acid researchgate.net, samarium triflate organic-chemistry.org, and magnetic ionic liquids. nih.gov A method using an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles allowed the catalyst to be recycled for five consecutive runs with only a slight decrease in performance. nih.gov

| Method | Catalyst/Medium | Key Advantages | Reference |

|---|---|---|---|

| Ultrasonic Irradiation | Solvent- and catalyst-free | Rapid reaction (20 min), simple procedure, good yields (65-83%). | analis.com.my |

| Microwave Irradiation | Ionic Liquid ([pmIm]Br) | Solvent- and catalyst-free, accelerated reaction. | organic-chemistry.org |

| Room Temperature Synthesis | Silica Sulfuric Acid | Reusable catalyst, mild conditions, short reaction times (5-15 min), excellent yields (89-97%). | researchgate.net |

| Aqueous Synthesis | Samarium Triflate | Use of water as solvent, reusable catalyst, mild conditions. | organic-chemistry.org |

| Magnetic Nanoparticle Catalyst | LAIL@MNP | Solvent-free, fast (30 min), high yields (up to 90%), easily separable and reusable catalyst. | nih.gov |

Application of Advanced Computational Methodologies in Compound Design and Prediction

Computational chemistry has become an indispensable tool in the design and development of new therapeutic agents, including benzothiazole derivatives. These in silico methods allow scientists to predict the properties of molecules before they are synthesized, saving significant time and resources. ijprajournal.com By simulating interactions at the molecular level, these tools provide deep insights that guide the rational design of more effective and safer compounds.

Key computational applications in benzothiazole research include:

Molecular Docking: This is one of the most frequently used techniques. It predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. ijprajournal.com Docking studies have been used to understand the binding interactions of benzothiazole hybrids with targets like VEGFR-2 nih.gov, HDAC8 hilarispublisher.com, and the Dihydropteroate synthase (DHPS) enzyme. nih.gov The results, often expressed as a binding energy or docking score, help identify the most promising candidates for synthesis. hilarispublisher.comjyoungpharm.org

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. ijprajournal.com Software like Molinspiration and admetSAR can calculate properties related to Lipinski's Rule of Five, which helps assess a compound's potential oral bioavailability. ijprajournal.comresearchgate.net This early-stage screening helps to eliminate molecules with poor pharmacokinetic profiles.

Biological Activity Prediction: Software such as PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities for a given chemical structure. ijprajournal.com It provides probabilities for various pharmacological effects and mechanisms of action, helping to guide the biological evaluation of novel compounds. ijprajournal.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of binding interactions and conformational changes that cannot be obtained from static docking poses. biointerfaceresearch.com

| Computational Method | Software/Tool Examples | Purpose | Reference |

|---|---|---|---|

| Molecular Docking | Autodock Vina, Maestro (Schrödinger), GLIDE | Predict binding affinity and interaction patterns with protein targets. | hilarispublisher.comijprajournal.comjyoungpharm.orgbiointerfaceresearch.com |

| ADMET & Physicochemical Prediction | Molinspiration, admetSAR, Pallas | Evaluate drug-likeness, bioavailability (Lipinski's Rule), and potential toxicity. | ijprajournal.comresearchgate.net |

| Biological Activity Prediction | PASS (Prediction of Activity Spectra for Substances) | Predict over 4000 types of biological activities, including pharmacological effects and mechanisms. | ijprajournal.com |

| Molecular Dynamics Simulation | Schrödinger Suite | Analyze the stability of ligand-protein interactions and conformational changes over time. | biointerfaceresearch.com |

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-(4-Chlorophenoxy)-1,3-benzothiazole derivatives, and what key reaction conditions influence yield?

- Methodology : The synthesis typically involves Hantzsch condensation or nucleophilic substitution. For example, refluxing thiosemicarbazones with 2-bromo-4’-chloroacetophenone in ethanol under acidic conditions (5 drops glacial acetic acid) yields thiazole derivatives. Key factors include solvent choice (DMSO or ethanol), reaction time (4–18 hours), and purification via recrystallization (water-ethanol mixtures). Yields (~65%) depend on temperature control and stoichiometric precision .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key peaks indicate successful synthesis?

- Methodology :

- IR Spectroscopy : Confirm C-Cl (722–756 cm⁻¹), C-S (692–722 cm⁻¹), and aromatic C-H (756–832 cm⁻¹) stretches.

- ¹H NMR (CDCl₃) : Aromatic protons appear as multiplets (δ 7.03–8.25 ppm). Substituents like chloro or methoxy groups shift adjacent protons downfield (e.g., δ 8.03 for 4-chlorophenyl protons) .

Q. What in vitro assays are commonly used to evaluate the antitubercular activity of benzothiazole derivatives?

- Methodology : The Mycobacterium tuberculosis H37Rv strain is cultured in Middlebrook 7H9 broth. Compounds are tested at varying concentrations (e.g., 6.25–100 µg/mL) over 7 days. Activity is quantified via resazurin microtiter assays (REMA), where fluorescence indicates bacterial viability reduction .

Advanced Research Questions

Q. How can researchers optimize the Hantzsch condensation to improve the yield of this compound derivatives?

- Methodology :

- Catalyst Screening : Replace glacial acetic acid with p-toluenesulfonic acid (PTSA) to enhance cyclization.

- Solvent Optimization : Use microwave-assisted synthesis in DMF to reduce reaction time from 18 hours to 30 minutes.

- Post-Reaction Workup : Employ column chromatography (silica gel, ethyl acetate/hexane) instead of recrystallization to isolate polar byproducts .

Q. How should researchers address discrepancies in NMR spectral data when synthesizing novel this compound analogs?

- Methodology :

- Deuterated Solvents : Use DMSO-d₆ instead of CDCl₃ to resolve proton exchange broadening in heterocyclic amines.

- Impurity Analysis : Perform LC-MS to detect side products (e.g., unreacted aldehydes). Adjust reaction stoichiometry if impurities exceed 5% .

Q. What structural modifications to the this compound scaffold enhance its bioactivity against drug-resistant pathogens?

- Methodology :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃ at the para position) to improve membrane penetration.

- Crystallographic Insights : Dihedral angles <10° between benzothiazole and substituent rings (e.g., 4-methoxyphenyl) enhance planarity and target binding, as shown in single-crystal X-ray studies .

Q. How can computational methods guide the design of this compound derivatives with improved pharmacokinetic properties?

- Methodology :

- QSAR Modeling : Use Schrödinger’s Maestro to correlate logP values (1.5–3.0) with bioavailability. Prioritize derivatives with polar surface area <90 Ų for blood-brain barrier penetration.

- Molecular Docking : Simulate interactions with Mycobacterium enoyl-ACP reductase (InhA) to predict binding affinity improvements .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the antischistosomal activity of this compound analogs?

- Methodology :

- Dose-Response Curves : Compare EC₅₀ values across studies. Discrepancies may arise from assay variations (e.g., adult worm vs. schistosomula models).

- Metabolic Stability Testing : Use liver microsome assays to identify rapid degradation in inactive compounds .

Q. Why do certain this compound derivatives show inconsistent IR spectra for C=N stretches?

- Methodology :

- Tautomerism Effects : Keto-enol tautomerism in solution can shift ν(C=N) from 1650 cm⁻¹ (pure keto form) to 1590 cm⁻¹ (enol). Confirm tautomeric state via solid-state IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.